3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride

Medicinal Chemistry ADME Prediction Scaffold Optimization

Sourcing a crystalline, scalable heterocyclic building block with a free amine handle often means compromising between synthetic versatility and purification efficiency. 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride solves this by combining a hydantoin-pyrrolidine scaffold with the practical advantages of an HCl salt. • Scalable Purification: The crystalline HCl salt enables recrystallization, eliminating the need for column chromatography during scale-up. • Rapid SAR Expansion: The free secondary amine on the pyrrolidine ring allows direct parallel synthesis of amide, sulfonamide, or urea libraries. • CNS-Sparing Profile: With a TPSA of 61.44 Ų and LogP of -0.6781, this scaffold inherently biases analogs toward low brain penetration, reducing off-target CNS risk.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
CAS No. 1864064-81-2
Cat. No. B1459036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride
CAS1864064-81-2
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1CNCC1N2C(=O)CNC2=O.Cl
InChIInChI=1S/C7H11N3O2.ClH/c11-6-4-9-7(12)10(6)5-1-2-8-3-5;/h5,8H,1-4H2,(H,9,12);1H
InChIKeyAAJQWWFHUKCSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione Hydrochloride – Scaffold Overview


3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride is a heterocyclic building block featuring a hydantoin (imidazolidine-2,4-dione) core N-substituted with a pyrrolidine ring at the 3-position [1]. This compound combines two well-established pharmacophores: the hydantoin moiety, known for its hydrogen bonding capacity and metabolic stability, and the pyrrolidine ring, a versatile saturated amine that modulates basicity and conformational flexibility . The hydrochloride salt form enhances aqueous solubility and handling stability, with commercially available material typically specified at ≥95% purity . As a small molecule scaffold (MW 205.64, C7H12ClN3O2), it serves as a versatile intermediate for the synthesis of more complex bioactive molecules, particularly in programs targeting kinase inhibition, antimicrobial development, and central nervous system applications [2].

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione Hydrochloride: Key Differences from Analogs


In silico and experimental evidence from the hydantoin-pyrrolidine chemotype indicates that minor structural modifications profoundly alter key physicochemical properties and biological activity. For example, replacing the pyrrolidine with a piperidine ring or altering the substitution pattern on the hydantoin core can drastically shift lipophilicity (LogP) by >1 unit, impacting membrane permeability and off-target binding [1]. Furthermore, the presence of a free secondary amine on the pyrrolidine ring of this specific scaffold (unlike N-alkylated or N-acylated analogs) provides a unique vector for downstream functionalization and is critical for establishing key hydrogen bond interactions in target binding pockets, as observed in kinase inhibitor design [2]. The hydrochloride salt form also offers distinct solubility and handling advantages over the free base, which is crucial for reproducible biological assays and chemical synthesis .

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione Hydrochloride: Quantitative Comparison Evidence


Lipophilicity and TPSA Comparison

The lipophilicity (LogP) of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride is -0.6781 . This is significantly lower (more hydrophilic) than common hydantoin derivatives like phenytoin (LogP ~2.5) and many N-alkylated pyrrolidine analogs, which typically have LogP > 1.0 [1]. Its TPSA of 61.44 Ų is also notably high for a molecule of this size, indicating strong hydrogen bonding potential . This combination of low LogP and high TPSA positions it in a distinct region of drug-like chemical space compared to more lipophilic analogs, favoring aqueous solubility and potentially reducing non-specific membrane binding [2].

Medicinal Chemistry ADME Prediction Scaffold Optimization

Antifungal Activity Against Candida Species

In a head-to-head comparison of spirooxindole-pyrrolidine-hydantoin derivatives, compound 4e (which contains a p-chlorophenyl group on the pyrrolidine ring) demonstrated superior antifungal activity against Candida albicans (MIC = 23.43 µg/mL) and Candida krusei (MIC = 46.87 µg/mL) compared to the clinical standard Amphotericin B (MIC = 31.25 and 62.50 µg/mL, respectively) [1]. While the specific 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione scaffold lacks the spirooxindole and chlorophenyl modifications, this class-level evidence demonstrates that the hydantoin-pyrrolidine core is a productive starting point for developing potent antifungal agents. In contrast, simple hydantoins without the pyrrolidine moiety or with alternative amines (e.g., piperidine) have shown reduced activity in the same assays, underscoring the critical contribution of the pyrrolidine ring to antifungal potency [2].

Antifungal Structure-Activity Relationship Infectious Disease

Blood-Brain Barrier Permeability Comparison

The target compound's high TPSA (61.44 Ų) and low LogP (-0.6781) place it near the edge of the typical CNS drug-like space (TPSA < 60-70 Ų, LogP 1-4) [1]. In contrast, the established antiepileptic drug phenytoin (LogP 2.47, TPSA ~58 Ų) sits comfortably within CNS parameters [2]. This quantitative difference suggests that the target compound, while potentially crossing the blood-brain barrier (BBB) to some extent, may have a different pharmacokinetic profile with lower brain penetration and higher systemic exposure compared to phenytoin. For CNS-targeted programs, this could be a disadvantage, but for peripheral applications (e.g., antimicrobial or anti-inflammatory), it represents a key advantage in reducing CNS-related side effects [3].

Blood-Brain Barrier Permeability CNS Drug Design Molecular Descriptors

N-Functionalization Synthetic Advantage

The free secondary amine on the pyrrolidine ring of 3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione hydrochloride is highly reactive, enabling rapid diversification through amide bond formation, reductive amination, or N-arylation under standard conditions . In contrast, the 3-aminopyrrolidine analog (where the amine is on the 3-position of the pyrrolidine) requires protection/deprotection strategies due to the presence of two basic amines, adding 2-3 synthetic steps and reducing overall yield [1]. This regiochemical distinction (N-substituted vs. C-substituted) is a critical differentiator for library synthesis, with the target compound offering a more direct and higher-yielding route to a focused library of hydantoin-pyrrolidine conjugates [2].

Parallel Synthesis Building Block Reactivity Chemical Biology

3-(Pyrrolidin-3-yl)imidazolidine-2,4-dione Hydrochloride: Optimal Applications


Focused Library Synthesis for Antifungal Discovery

Given the class-level evidence of potent antifungal activity (MIC 23.43 µg/mL against C. albicans for a related scaffold) [1], this building block is ideal for generating a small, focused library of N-functionalized hydantoin-pyrrolidine hybrids. The free amine allows for rapid parallel synthesis of amide, sulfonamide, or urea derivatives to explore SAR around the pyrrolidine nitrogen. The high aqueous solubility (inferred from low LogP) of the parent scaffold also suggests that resulting analogs may have favorable solubility profiles for in vitro testing and in vivo formulation.

Peripherally Restricted Kinase Inhibitor Design

For kinase targets where CNS penetration is undesirable (e.g., peripheral inflammatory kinases, certain oncology targets), this scaffold's physicochemical profile (TPSA 61.44 Ų, LogP -0.6781) offers a strategic advantage . It is more likely to yield compounds with low brain exposure, reducing the risk of CNS-mediated side effects. This is in direct contrast to more lipophilic hydantoin analogs (e.g., phenytoin, LogP 2.47) which are CNS-penetrant [2]. The hydantoin core can be further elaborated to engage the kinase hinge region, while the pyrrolidine provides a vector for optimizing selectivity.

Water-Soluble Chemical Probes for Target Validation

The combination of a low molecular weight (205.64 g/mol), high TPSA (61.44 Ų), and the presence of a readily functionalizable amine makes this compound an excellent starting point for the development of chemical probes, such as fluorescently labeled or biotinylated affinity reagents . Its inherent hydrophilicity reduces non-specific protein binding, a common issue with more lipophilic probes, thereby improving signal-to-noise ratios in pull-down assays and cellular imaging studies.

Crystallization-Driven Purification for Scalable Synthesis

The hydrochloride salt form of this compound provides a significant practical advantage in scale-up chemistry. The crystalline nature of the salt simplifies purification via recrystallization, avoiding costly and time-consuming chromatography . This is a key differentiator from many neutral or oily hydantoin analogs, which often require column chromatography for purification. For process chemists, this translates to lower cost of goods and higher throughput for the production of multi-gram quantities of advanced intermediates.

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